6-Hydrazinyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene
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Overview
Description
6-Hydrazinyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7400^{2,7}]trideca-1,3,5,8,10,12-hexaene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene typically involves multi-step reactions starting from simpler precursors. One common method involves the condensation of hydrazine derivatives with triazine compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where hydrazine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; reactions often require catalysts and specific temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
6-Hydrazinyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 6-Hydrazinyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s hydrazine groups can also participate in redox reactions, influencing cellular pathways and signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-{4,6-dimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaen-5-yl}propanoic acid
- 6-(4-methoxyphenyl)-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylic acid
Uniqueness
6-Hydrazinyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene is unique due to its specific hydrazine substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H14N6 |
---|---|
Molecular Weight |
242.28 g/mol |
IUPAC Name |
(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)hydrazine |
InChI |
InChI=1S/C12H14N6/c1-6-4-7(2)14-11-10(6)12-15-8(3)5-9(16-13)18(12)17-11/h4-5,16H,13H2,1-3H3 |
InChI Key |
MRSKIVGYEHJZCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NN)C |
Origin of Product |
United States |
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